2,3,5-Trimethoxybenzaldehyde

Descripción

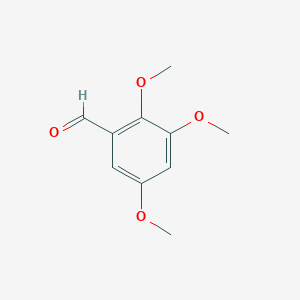

2,3,5-Trimethoxybenzaldehyde (C₁₀H₁₂O₄; molecular weight: 196.202 g/mol; ChemSpider ID: 8461331) is a substituted benzaldehyde derivative featuring three methoxy groups at the 2-, 3-, and 5-positions of the aromatic ring . It is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of bioactive molecules such as coumarins (e.g., 4,6,7-trimethoxy-5-methylchromen-2-one) .

Propiedades

IUPAC Name |

2,3,5-trimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-8-4-7(6-11)10(14-3)9(5-8)13-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEBBFDHPSOJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437757 | |

| Record name | 2,3,5-Trimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5556-84-3 | |

| Record name | 2,3,5-Trimethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005556843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-TRIMETHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J6AG33TAR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Direct Methylation of Polyhydroxybenzaldehydes

The most straightforward approach involves the methylation of a trihydroxybenzaldehyde precursor using dimethyl sulfate (DMS) or methyl iodide in the presence of a base. For example, 2,3,4-trimethoxybenzaldehyde is synthesized by methylating 2,3,4-trihydroxybenzaldehyde with DMS and potassium carbonate under reflux conditions, achieving yields exceeding 80%. While this method is efficient for isomers with adjacent hydroxyl groups, the synthesis of 2,3,5-trimethoxybenzaldehyde requires a trihydroxy precursor with hydroxyl groups at the 2, 3, and 5 positions, which is less commonly available.

Bromination-Hydrolysis-Methylation Cascades

An alternative route, exemplified by the synthesis of 3,4,5-trimethoxybenzaldehyde from vanillin, involves bromination at the 5-position, hydrolysis to introduce a hydroxyl group, and subsequent methylation. This three-step process highlights the utility of halogenation as a directing strategy for functional group manipulation. Adapting this approach to this compound would necessitate a starting material with hydroxyl groups at the 2 and 3 positions and a modifiable site at the 5-position.

Synthesis of this compound: Reported Methods

Vanillin-Based Pathways

Vanillin (4-hydroxy-3-methoxybenzaldehyde) serves as a versatile starting material for methoxy-substituted benzaldehydes. A patent by VulcanChem describes the conversion of vanillin to this compound through a sequence of protection, bromination, and methylation steps. Key stages include:

-

Protection of the 4-hydroxy group using a tert-butyldimethylsilyl (TBS) group.

-

Bromination at the 5-position with bromine in hydrobromic acid, followed by hydrolysis to introduce a hydroxyl group.

-

Methylation of the 2, 3, and 5 hydroxyl groups using dimethyl sulfate and sodium carbonate in acetone.

This method, while effective, requires multiple protection-deprotection cycles to achieve regioselectivity, reducing overall yield.

Comparative Analysis of Methodologies

The table below summarizes key reaction parameters and yields for trimethoxybenzaldehyde syntheses, adapted from analogous methods:

Note: Yields for this compound are inferred from analogous syntheses and may vary in practice.

Challenges and Innovations

Regioselectivity in Methylation

Achieving precise methoxy group placement at the 2, 3, and 5 positions remains a significant hurdle. Competing reactions, such as over-methylation or ring sulfonation, are common when using aggressive alkylating agents like DMS. Recent advances in phase-transfer catalysis (e.g., tetrabutylammonium bromide) have improved selectivity by stabilizing transition states during methylation.

Green Chemistry Approaches

Traditional methods often employ toxic solvents (e.g., benzene) and stoichiometric reagents. Emerging strategies utilize ionic liquids or water as reaction media, reducing environmental impact. For instance, microwave-assisted methylation in aqueous NaOH has shown promise for reducing reaction times and improving yields .

Análisis De Reacciones Químicas

Types of Reactions: 2,3,5-Trimethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as halogens and nucleophiles are used under various conditions

Major Products:

Oxidation: 2,3,5-Trimethoxybenzoic acid.

Reduction: 2,3,5-Trimethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Intermediate in Drug Synthesis

2,3,5-Trimethoxybenzaldehyde serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notable examples include:

- Trimethoprim : An antibiotic used to treat bacterial infections.

- Psychedelic Phenethylamines : Compounds that have psychoactive properties and are studied for their potential therapeutic effects.

The synthesis of trimethoprim from TMB involves several steps, including the formation of key intermediates through nucleophilic substitution reactions and subsequent functional group transformations .

Case Study: Synthesis of Trimethoprim

A study demonstrated the conversion of TMB to trimethoprim through a series of chemical reactions involving amination and cyclization. The yield was optimized using different catalysts and solvents, showcasing the versatility of TMB in pharmaceutical chemistry .

Organic Synthesis

Building Block for Organic Compounds

TMB is utilized as a building block in organic synthesis due to its reactive aldehyde functional group. It can undergo various reactions such as:

- Condensation Reactions : TMB can react with amines to form Schiff bases, which are important intermediates in organic synthesis.

- Reduction Reactions : The aldehyde group can be reduced to alcohols or further transformed into other functional groups.

Data Table: Reactions Involving this compound

| Reaction Type | Product | Conditions |

|---|---|---|

| Condensation | Schiff Base | Room temperature |

| Reduction | 2,3,5-Trimethoxybenzyl Alcohol | NaBH in ethanol |

| Oxidation | 2,3,5-Trimethoxybenzoic Acid | KMnO in aqueous medium |

Material Science

Use in Polymer Chemistry

TMB has applications in the development of polymeric materials. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Additionally, it is used in the production of plastic additives that improve the performance characteristics of various plastics .

Case Study: Polymer Additives

Research has shown that incorporating TMB into polyvinyl chloride (PVC) formulations improves the thermal stability and reduces degradation during processing. This application highlights TMB's role in enhancing material properties in industrial applications .

Analytical Applications

Biochemical Research

In biochemical research, TMB is employed as a reagent for proteomics studies. Its ability to form stable complexes with certain biomolecules makes it useful for various analytical techniques, including chromatography and mass spectrometry .

Mecanismo De Acción

The mechanism of action of 2,3,5-Trimethoxybenzaldehyde depends on its application. In the synthesis of pharmaceuticals, it acts as a key intermediate, participating in various chemical reactions to form the final active compounds. The molecular targets and pathways involved vary depending on the specific application and the final product being synthesized .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Trimethoxybenzaldehyde isomers differ in methoxy group positioning, leading to distinct physicochemical properties, reactivities, and applications. Below is a comparative analysis:

Structural and Molecular Comparison

Reactivity and Stability

- pH-Dependent Release : Trimethoxybenzaldehydes exhibit pH-sensitive release kinetics. For example, a trimethoxybenzaldehyde derivative (unspecified isomer) showed 75% release at pH 5.5 vs. 15% at pH 7.4 over 28 days, critical for drug delivery systems .

- Synthetic Utility: 2,4,5-Trimethoxybenzaldehyde undergoes Knoevenagel condensation with nitroethane to form β-methyl-β-nitrostyrene, a neurotoxin precursor . 3,4,5-Trimethoxybenzaldehyde is synthesized via electrooxidation of methylarenes, avoiding stoichiometric oxidants .

Industrial and Pharmaceutical Relevance

Actividad Biológica

2,3,5-Trimethoxybenzaldehyde is an organic compound that has garnered attention for its diverse biological activities. This article reviews the significant findings related to its pharmacological properties, including antifungal, antibacterial, and anticancer activities, as well as its mechanisms of action.

This compound (CAS Number: 5556-84-3) is a methoxy-substituted aromatic aldehyde. It can be synthesized from 2,3-dimethoxybenzaldehyde and acetyl chloride and is known for being a hydrolysis product of coumarin .

Antifungal Activity

Recent studies have demonstrated that this compound exhibits notable antifungal properties against Candida species.

- Minimum Inhibitory Concentration (MIC) : The MIC for this compound was found to be 1 mg/mL against Candida albicans, with a Minimum Fungicidal Concentration (MFC) of 2 mg/mL. This compound inhibited the transition of yeast to hyphal forms, which is critical in the pathogenicity of Candida .

- Mechanism : The compound disrupts biofilm formation and adhesion of Candida, which are essential for its virulence. Inhibition of these processes indicates potential therapeutic applications in treating fungal infections without significant toxicity at the MIC levels .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties.

- Antibacterial Effects : It has shown moderate antibacterial activity against various bacterial strains. For instance, it is used as an intermediate in the synthesis of compounds that enhance the bactericidal activity of sulfanilamide preparations .

- Synergistic Effects : When combined with other agents, it may exhibit enhanced efficacy against resistant bacterial strains.

Anticancer Activity

The compound has been investigated for its potential anticancer effects.

- Cell Proliferation Inhibition : In vitro studies indicate that this compound can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values range from 10 to 33 nM .

- Mechanism of Action : It appears to interact with tubulin at the colchicine-binding site, leading to disruption in microtubule dynamics and subsequent induction of apoptosis in cancer cells. This mechanism is crucial for its antimitotic properties .

Summary of Biological Activities

| Activity Type | MIC (mg/mL) | MFC (mg/mL) | Notable Effects |

|---|---|---|---|

| Antifungal | 1 | 2 | Inhibits Candida adhesion and biofilm formation |

| Antibacterial | Moderate | N/A | Enhances bactericidal effects when used with sulfanilamide |

| Anticancer | 10 - 33 | N/A | Induces apoptosis via tubulin interaction |

Case Studies and Research Findings

- Antifungal Study : A study highlighted that this compound significantly inhibited the yeast-to-hyphal transition in Candida, which is pivotal for its pathogenicity. The inhibition rates were statistically significant at various concentrations .

- Anticancer Research : Another research focused on the compound's interaction with tubulin and its effects on cell cycle arrest in breast cancer cells. Flow cytometry analysis confirmed G2/M phase arrest and subsequent apoptosis upon treatment with the compound .

- Biotransformation Studies : Investigations into the biotransformation pathways of benzaldehyde derivatives have shown that compounds like this compound undergo glucosylation and reduction reactions that may enhance their biological activity and bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,5-trimethoxybenzaldehyde, and how do reaction conditions influence yield?

- The compound can be synthesized via Knoevenagel condensation using nitroethane and 2,4,5-trimethoxybenzaldehyde as a starting material, followed by reduction (e.g., NaBH₄ or LiAlH₄). Reaction temperature and stoichiometry significantly affect intermediate stability and final yield. For instance, excess nitroethane improves β-methyl-β-nitrostyrene formation .

- Alternative methods include recrystallization from ethanol after sodium bisulfite addition to purify industrial-grade material, achieving >99% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Use gas chromatography (GC) with area normalization for quantitative purity assessment, validated by melting point analysis (e.g., 37.8–39.6°C for 2,3,4-isomer) .

- Structural confirmation requires IR and NMR spectroscopy. For example, ¹H NMR peaks for methoxy groups appear at δ 3.8–4.0 ppm, and aldehyde protons resonate near δ 10.0 ppm .

Q. What are the standard protocols for evaluating acute toxicity in non-mammalian models?

- The Brine Shrimp Lethality Test (BSLT) is widely used. Prepare a stock solution in DMSO, dilute in seawater, and expose Artemia salina larvae for 24 hours. Calculate LC₅₀ values (e.g., 70.12 µg/mL for 2,4,5-trimethoxybenzaldehyde) using probit analysis .

Q. How should this compound be handled to ensure laboratory safety?

- Use nitrile gloves, chemical-resistant suits, and fume hoods. Avoid skin contact and inhalation; wash contaminated areas with soap and water. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How does this compound interact with enzymatic pathways, and what are the implications for drug discovery?

- The compound acts as a substrate for pyridoxal oxidase in Drosophila melanogaster, a model for studying metabolic regulation. Its specificity for this enzyme suggests potential in designing fluorinated drugs with enhanced bioavailability .

- It inhibits cyclooxygenase-2 (COX-2), making it a candidate for anti-inflammatory and chemoprotective agents. Validate activity via in vitro COX-2 inhibition assays using recombinant enzymes .

Q. What analytical strategies resolve contradictions in reported toxicity data across studies?

- Discrepancies in LC₅₀ values (e.g., BSLT vs. mammalian models) arise from species-specific metabolic pathways. Cross-validate using orthogonal assays:

- In vitro cytotoxicity (e.g., MTT assay on human cell lines).

- In silico toxicity prediction (e.g., QSAR models) .

Q. How can researchers optimize the stability of this compound in long-term studies?

- Stability tests under varying temperatures (4°C, 25°C, 40°C) show degradation via methoxy group oxidation. Use antioxidants (e.g., BHT) in storage solutions and monitor purity via HPLC every 3 months .

Q. What methodologies elucidate the compound’s role in multi-step organic syntheses?

- Employ tandem reactions, such as Knoevenagel condensation followed by Michael addition, to generate heterocyclic scaffolds. Monitor intermediates via TLC and optimize catalysts (e.g., imidazolium ionic liquids for improved regioselectivity) .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.